3-Bromo-3',3''-dimethoxytrityl alcohol
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Overview
Description
3-Bromo-3’,3’'-dimethoxytrityl alcohol is an organic compound with the molecular formula C21H19BrO3 and a molecular weight of 399.28 g/mol . It is a derivative of trityl alcohol, where the trityl group is substituted with a bromine atom and two methoxy groups. This compound is often used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’,3’‘-dimethoxytrityl alcohol typically involves the reaction of 3-bromobenzaldehyde with 3,3’'-dimethoxybenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-3’,3’'-dimethoxytrityl alcohol may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’,3’'-dimethoxytrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized trityl alcohol derivatives .
Scientific Research Applications
3-Bromo-3’,3’'-dimethoxytrityl alcohol has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3’,3’'-dimethoxytrityl alcohol involves its ability to act as a protecting group in organic synthesis. The trityl group can be easily attached to and removed from various functional groups, allowing for selective protection and deprotection during multi-step synthesis. This facilitates the synthesis of complex molecules by preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Trityl Alcohol: The parent compound, which lacks the bromine and methoxy substitutions.
3-Bromo-3’,3’'-dimethoxybenzyl Alcohol: A similar compound with a benzyl rather than a trityl group.
3-Bromo-3’,3’'-dimethoxyphenol: A phenolic derivative with similar substitutions.
Uniqueness
3-Bromo-3’,3’'-dimethoxytrityl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the bromine atom and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C21H19BrO3 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(3-bromophenyl)-bis(3-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-10-4-7-16(13-19)21(23,15-6-3-9-18(22)12-15)17-8-5-11-20(14-17)25-2/h3-14,23H,1-2H3 |
InChI Key |
ZDFWTTBQHKBUTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)(C3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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